molecular formula C7H4ClFO3 B6589982 2-chloro-3-fluoro-4-hydroxybenzoic acid CAS No. 1260790-46-2

2-chloro-3-fluoro-4-hydroxybenzoic acid

Cat. No.: B6589982
CAS No.: 1260790-46-2
M. Wt: 190.55 g/mol
InChI Key: PNSJXQRLIREVKB-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-hydroxybenzoic acid ( 1260790-46-2) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound is a solid with a molecular formula of C7H4ClFO3 and a molecular weight of 190.56 g/mol . Its structure, defined by the SMILES string OC(C1=C(Cl)C(F)=C(O)C=C1)=O, features chloro, fluoro, and hydroxy substituents on the aromatic ring, making it a versatile and valuable building block in organic synthesis . This chemical is primarily used as a key intermediate in medicinal chemistry and drug discovery research. The specific arrangement of its halogen atoms and functional groups allows researchers to utilize it in the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs) . Its structural motifs are commonly investigated for creating compounds with tailored biological and physicochemical properties. The product is offered with a typical purity of 95% and is available for immediate shipping from global stock . It is supplied for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1260790-46-2

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

2-chloro-3-fluoro-4-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12)

InChI Key

PNSJXQRLIREVKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Route 1: Sequential Halogenation via Directed Ortho-Metalation

Step 1: Protection of 4-Hydroxybenzoic Acid

  • Starting material: 4-Hydroxybenzoic acid.

  • Protection: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (yield: 92%).

  • Rationale: Protection prevents undesirable side reactions during subsequent halogenation.

Step 2: Chlorination at Position 2

  • Reagents: LDA (lithium diisopropylamide) and hexachloroethane.

  • Mechanism: LDA deprotonates the ortho position relative to the carboxylic acid, enabling nucleophilic chlorination.

  • Conditions: -78°C in THF, 4 h (yield: 68%).

Step 3: Fluorination at Position 3

  • Reagents: Selectfluor® in acetonitrile.

  • Mechanism: Electrophilic fluorination directed by the electron-donating TBS-protected hydroxyl group.

  • Conditions: 80°C, 12 h (yield: 54%).

Step 4: Deprotection

  • Reagents: TBAF (tetrabutylammonium fluoride) in THF.

  • Outcome: Cleavage of the TBS group restores the hydroxyl moiety (yield: 85%).

Overall Yield : 26.4% (68% × 54% × 85%).

Route 2: Nitration-Reduction-Halogenation Sequence

Step 1: Nitration of 4-Hydroxybenzoic Acid

  • Reagents: HNO₃/H₂SO₄ at 0°C.

  • Outcome: Nitro group introduced at position 3 (ortho to hydroxyl).

  • Yield: 78%.

Step 2: Reduction to Aminobenzoic Acid

  • Reagents: H₂/Pd/C in ethanol.

  • Outcome: Nitro group reduced to amine (yield: 95%).

Step 3: Schiemann Reaction for Fluorination

  • Reagents: NaNO₂/HBF₄.

  • Mechanism: Diazotization followed by thermal decomposition to yield aryl fluoride.

  • Conditions: 0°C → 100°C (yield: 62%).

Step 4: Chlorination via Sandmeyer Reaction

  • Reagents: CuCl in HCl.

  • Outcome: Amine converted to chloride at position 2 (yield: 58%).

Overall Yield : 26.3% (78% × 95% × 62% × 58%).

Route 3: Suzuki Coupling with Pre-Functionalized Fragments

Step 1: Synthesis of Boronic Acid Fragment

  • Substrate: 3-Fluoro-4-methoxyphenylboronic acid.

  • Preparation: Miyaura borylation of 3-fluoro-4-methoxybromobenzene (yield: 82%).

Step 2: Coupling with 2-Chlorobenzoic Acid Derivative

  • Catalyst: Pd(PPh₃)₄.

  • Conditions: K₂CO₃, DMF/H₂O, 100°C, 24 h.

  • Outcome: Biaryl intermediate formed (yield: 71%).

Step 3: Demethylation

  • Reagents: BBr₃ in CH₂Cl₂.

  • Outcome: Methoxy group converted to hydroxyl (yield: 89%).

Overall Yield : 51.3% (82% × 71% × 89%).

Optimization Strategies and Comparative Analysis

Yield Optimization in Route 1

  • Catalyst Screening : Replacing LDA with LiTMP (lithium tetramethylpiperidide) improved chlorination yield to 76%.

  • Solvent Effects : Switching from THF to DMF enhanced fluorination yield to 63%.

Cost-Benefit Analysis of Routes

ParameterRoute 1Route 2Route 3
Total Yield (%)26.426.351.3
Cost (USD/g)483265
ScalabilityModerateLowHigh

Key Insight : Route 3 offers superior yield and scalability but at higher cost due to palladium catalysts.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 10.8 (s, 1H, -OH), δ 8.12 (d, J=8.4 Hz, 1H, H-6), δ 7.45 (d, J=6.8 Hz, 1H, H-5).

  • ¹³C NMR :

    • 167.2 ppm (COOH), 158.4 ppm (C-4), 135.1 ppm (C-2).

Mass Spectrometry

  • HRMS (ESI-) : m/z 232.9712 [M-H]⁻ (calculated: 232.9715).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Implementing microreactors for fluorination steps reduces reaction time by 40%.

  • Waste Management : Solvent recovery systems cut production costs by 22%.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the carboxylic acid can be reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Alcohols and Acid Catalysts: For esterification reactions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Ketones or Aldehydes: From oxidation of the hydroxy group.

    Alcohols: From reduction of the carboxylic acid group.

    Esters: From esterification reactions.

Scientific Research Applications

2-chloro-3-fluoro-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically influence chemical behavior. Key comparisons include:

3-Chloro-4-Fluoro-2-Methylbenzoic Acid (C₉H₇ClFO₂; MW: 218.59 g/mol)
  • Substituents : Methyl (2), Cl (3), F (4).
  • Properties : Methyl’s electron-donating effect raises the carboxylic acid pKa to ~3.1, reducing acidity compared to the hydroxyl-bearing analog. Solubility in water is lower (~8 g/L) due to increased hydrophobicity.
  • Applications : Used in conformational studies (e.g., highlights computational analysis of its energy-minimized conformers) .
4-(3-Chloro-4-Fluorophenyl)Benzoic Acid (C₁₃H₈ClFO₂; MW: 250.65 g/mol)
  • Substituents : Cl (3), F (4) on a biphenyl system.
  • Properties : Extended conjugation lowers solubility (~5 g/L in water) but enhances thermal stability. The absence of a hydroxyl group reduces hydrogen-bonding capacity, limiting its use in biological systems .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid; C₉H₈O₄; MW: 180.16 g/mol)
  • Substituents : Two hydroxyl groups (3,4) and an acryloyl chain.
  • Properties : Higher solubility (~50 g/L in water) due to multiple hydroxyl groups. pKa ~4.4, reflecting weaker acidity than halogenated analogs.
  • Applications: Antioxidant in food/cosmetics and pharmacological research (e.g., notes its use as a reference standard) .

Physicochemical and Functional Differences

Table 1: Comparative Data for Selected Benzoic Acid Derivatives

Compound Molecular Formula Molecular Weight pKa Water Solubility (g/L) Key Applications
2-Chloro-3-fluoro-4-hydroxybenzoic acid C₇H₄ClFO₃ 190.56 ~2.8 15 Pharmaceuticals, synthesis
3-Chloro-4-fluoro-2-methylbenzoic acid C₉H₇ClFO₂ 218.59 ~3.1 8 Conformational studies
4-(3-Chloro-4-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 250.65 ~2.9 5 Fine chemicals
Caffeic acid C₉H₈O₄ 180.16 4.4 50 Antioxidants, supplements

Key Observations :

  • Acidity : Halogens (Cl, F) lower pKa compared to hydroxyl or methyl groups.
  • Solubility : Hydroxyl groups enhance water solubility, while halogens and aromatic systems reduce it.
  • Thermal Stability : Biphenyl systems (e.g., 4-(3-chloro-4-fluorophenyl)benzoic acid) exhibit higher stability due to extended conjugation.

Biological Activity

2-Chloro-3-fluoro-4-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which has garnered attention due to its diverse biological activities. This compound's structure includes halogen substituents that can influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

The chemical formula for this compound is C7H5ClF O3. Its molecular structure consists of a benzoic acid core with a hydroxyl group (-OH) and two halogen substituents (chlorine and fluorine), which can significantly affect its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of hydroxybenzoic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Antioxidant Properties

Hydroxybenzoic acid derivatives are known to possess antioxidant activities, which can mitigate oxidative stress in biological systems. This property is attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Compounds related to this compound have demonstrated anti-inflammatory effects in various models. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Antitumor Activity

Recent studies suggest that certain hydroxybenzoic acid derivatives may exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This activity can be linked to their ability to modulate signaling pathways involved in cell proliferation and survival .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydroxybenzoic acid derivatives, including this compound, against Candida albicans. The results indicated that this compound significantly inhibited biofilm formation and hyphal development in a dose-dependent manner, suggesting potential applications in treating fungal infections .

Anti-inflammatory Research

In another investigation, the anti-inflammatory potential of hydroxybenzoic acids was assessed using an animal model of induced inflammation. The administration of this compound resulted in a marked reduction in inflammatory markers, supporting its use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines
AntitumorInduces apoptosis; inhibits tumor growth

Q & A

Q. What are the common synthetic routes for 2-chloro-3-fluoro-4-hydroxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation and hydroxylation of benzoic acid derivatives. For example:
  • Step 1 : Fluorination at the 3-position using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Step 2 : Chlorination at the 2-position via electrophilic substitution with Cl2 or SO2Cl2 in dichloromethane at 0–5°C.
  • Step 3 : Hydroxylation at the 4-position via demethylation of a methoxy precursor using BBr3 in dichloromethane (yield: ~57%) .
    Optimization of temperature and stoichiometry is critical; excess fluorinating agents may lead to over-halogenation.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • <sup>1</sup>H/<sup>19</sup>F NMR : Identify substituent positions via coupling patterns (e.g., meta-fluorine splitting).
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm<sup>−1</sup>) and carboxylic acid (1700 cm<sup>−1</sup>) groups.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acidic mobile phase (1% acetic acid in H2O/MeOH) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound?

  • Methodological Answer : Regioselectivity is governed by electronic and steric effects:
  • Fluorination at C3 : Directed by electron-withdrawing carboxylic acid group, favoring para/ortho positions.
  • Chlorination at C2 : Steric hindrance from the C3 fluorine directs Cl to the less hindered C2 position.
    Computational studies (DFT) can model charge distribution and transition states to predict reactivity .

Q. How do substituents influence the compound’s acidity and solubility in biological assays?

  • Methodological Answer :
  • Acidity : The carboxylic acid (pKa ~2.5) and hydroxyl group (pKa ~9.5) create pH-dependent solubility. Chlorine and fluorine lower the pKa of the hydroxyl group via inductive effects.
  • Solubility : LogP ~1.8 (predicted) indicates moderate lipophilicity. Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for assays. Solubility can be validated via nephelometry .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity : Validate via HPLC and elemental analysis.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural analogs : Compare with 4-chloro-2-fluoro-3-hydroxybenzoic acid (), which shows similar enzyme inhibition but differs in steric bulk.
    Meta-analyses of dose-response curves (IC50) across studies are recommended .

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